molecular formula C15H10N2 B038602 1H-Phenanthro[9,10-d]imidazole CAS No. 236-02-2

1H-Phenanthro[9,10-d]imidazole

Cat. No.: B038602
CAS No.: 236-02-2
M. Wt: 218.25 g/mol
InChI Key: WRQHNSKKYGHTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Phenanthro[9,10-d]imidazole is a versatile and electron-deficient aromatic heterocycle that serves as a privileged scaffold in advanced materials science and biomedical research. Its rigid, planar structure and extended π-conjugation system confer excellent thermal stability and compelling photophysical properties, making it a high-value building block for developing novel organic semiconductors and fluorescent probes. Key Research Applications & Value: OLED Emitters and Host Materials: This compound is a foundational core structure for efficient blue, deep blue, and near-ultraviolet (NUV) organic light-emitting diodes (OLEDs). Derivatives incorporating this compound demonstrate high carrier mobility, good film-forming ability, and significant electroluminescence performance, contributing to high efficiency and color purity in display and lighting technologies . Fluorescent Probes for Bioimaging: Functionalized derivatives are extensively explored as contrast agents for fluorescence imaging in live and fixed cells. The core structure can be modified with various reactive groups (e.g., aldehyde, N-hydroxysuccinimide ester) to create probes that bind specifically to biomolecules, enabling sensitive, non-invasive real-time visualization of cellular structures with high signal-to-noise ratios . Multifunctional Agents for Neuroscience: Certain derivatives have been investigated as multi-target-directed ligands for complex neurodegenerative conditions. Research indicates potential in inhibiting β-amyloid aggregation and cholinesterase activity, while also exhibiting anti-oxidation effects, positioning them as promising candidates for therapeutic development . Product Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can functionalize the core via straightforward synthetic routes, such as the Debus-Radziszewski reaction, to introduce diverse substituents at the N1 and C2 positions, tailoring the compound's electronic properties for specific applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

236-02-2

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H,(H,16,17)

InChI Key

WRQHNSKKYGHTLO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4

Other CAS No.

236-02-2

Synonyms

DIBENZOBENZIMIDAZOLE; 1H-Phenanthro[9,10-d]imidazole

Origin of Product

United States

Synthetic Methodologies for 1h Phenanthro 9,10 D Imidazole and Its Derivatives

Traditional Synthetic Routes

Traditional methods for synthesizing 1H-Phenanthro[9,10-d]imidazole derivatives have been foundational in the development of imidazole (B134444) chemistry. These routes, while effective, often involve harsh conditions and may result in lower yields compared to contemporary techniques.

Debus-Radziszewski Reaction and its Adaptations

The Debus-Radziszewski reaction is a classic and cost-effective method for synthesizing substituted imidazoles. doi.org This reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net In the context of this compound synthesis, 9,10-phenanthrenequinone serves as the dicarbonyl component.

One adaptation involves reacting 9,10-phenanthrenequinone, an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. doi.orgnih.gov For instance, new phenanthro[9,10-d]imidazole derivatives with thiophene (B33073) units have been synthesized in good yields (72%–76%) using this method. doi.org The reaction is often carried out under reflux conditions for several hours. mdpi.com The use of ammonium acetate provides the necessary ammonia in situ. researchgate.net This approach has been utilized to create a variety of derivatives, including those with thiophene and bithiophene moieties. doi.orgmdpi.com

A typical procedure involves heating a mixture of the aldehyde, aniline (B41778) (in the case of N-substituted derivatives), phenanthrenequinone (B147406), and ammonium acetate in acetic acid under an inert atmosphere. doi.orgmdpi.com After an extended period of reflux, the product precipitates and can be collected by filtration. doi.org

Table 1: Examples of Debus-Radziszewski Reaction for this compound Derivatives

Reactants Conditions Product Yield (%)
9,10-Phenanthrenequinone, Benzo[b]thiophene-2-carboxaldehyde, Aniline, Ammonium Acetate Acetic acid, Reflux, 24h 2-(Benzo[b]thiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole 72-76
9,10-Phenanthrenequinone, Thieno[3,2-b]thiophene-2-carboxaldehyde, Aniline, Ammonium Acetate Acetic acid, Reflux, 24h 2-(Thieno[3,2-b]thiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole 72-76
9,10-Phenanthrenequinone, 2,2′-Bithiophene-5-carboxaldehyde, Aniline, Ammonium Acetate Acetic acid, Reflux, 24h 2-(2,2′-Bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole 74

Condensation Reactions with 9,10-Phenanthrenequinone and Aldehyde Precursors

A widely employed method for the synthesis of 2-substituted-1H-phenanthro[9,10-d]imidazoles is the condensation reaction of 9,10-phenanthrenequinone, various aldehydes, and an ammonia source, typically ammonium acetate, in a solvent such as glacial acetic acid. nih.gov This multicomponent reaction provides a direct route to the desired imidazole core.

The reaction involves refluxing the mixture of reactants, which leads to the formation of the imidazole ring fused with the phenanthrene (B1679779) system. rsc.org Yields for these reactions can be quite high, with some reported to be over 70% and even up to 91%. nih.gov For example, the synthesis of 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid from 9,10-phenanthrenequinone, 4-formylbenzoic acid, and ammonium acetate in glacial acetic acid resulted in a 91% yield. Similarly, reacting terephthaldehyde with 9,10-phenanthrenequinone and ammonium acetate in glacial acetic acid has produced excellent yields. nih.gov

The versatility of this method is demonstrated by the wide range of aldehydes that can be used, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents. chemmethod.com This allows for the synthesis of a diverse library of this compound derivatives with varied electronic and structural properties.

Table 2: Examples of Condensation Reactions for this compound Derivatives

9,10-Phenanthrenequinone Aldehyde Conditions Yield (%)
1 equiv Terephthaldehyde NH₄OAc, Glacial AcOH, Reflux >70
1 equiv 4-Formylbenzoic acid NH₄OAc, Glacial AcOH 91
1.0 equiv 4-Bromobenzaldehyde Aniline, NH₄OAc, Glacial AcOH, 120 °C, 24h 80
1.0 equiv 4-Bromobenzaldehyde 4-Methoxyaniline, NH₄OAc, Glacial AcOH, 120 °C, 24h 72
1.0 mmol Imidazole-2-carboxaldehyde NH₄OAc (20.0 mmol), Glacial AcOH, Reflux -
1.0 mmol Indole-3-carboxaldehyde NH₄OAc (20.0 mmol), Glacial AcOH, Reflux -

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. chemmethod.comresearchgate.net These reactions are highly atom-economical and often lead to high yields with simplified work-up procedures. chemmethod.com

A common MCR for this class of compounds involves the condensation of 9,10-phenanthrenequinone, an aromatic aldehyde, and ammonium acetate. chemmethod.comresearchgate.net This three-component reaction can be carried out under various conditions, including reflux in a polar solvent or under ultrasonic irradiation. chemmethod.comresearchgate.net The use of different catalysts can further enhance the efficiency of these reactions. chemmethod.com It has been observed that aldehydes with electron-withdrawing groups tend to give higher yields (80-95%) compared to those with electron-donating groups (70-80%). chemmethod.com

Microwave-Assisted Synthesis under Solvent-Free Conditions

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times and often improve yields. jmchemsci.comjmchemsci.com For the synthesis of this compound derivatives, microwave irradiation has been successfully applied in a one-pot condensation of 9,10-phenanthrenequinone, benzaldehyde (B42025) derivatives, and ammonium acetate under solvent-free conditions. jmchemsci.comjmchemsci.com

This method offers several advantages, including short reaction times (e.g., 2 minutes at 400 W), operational simplicity, and easy product separation. jmchemsci.comjmchemsci.com The optimal conditions for this synthesis have been identified as a temperature of 70 °C, a microwave power of 400 W, and a reaction time of 2 minutes, leading to excellent yields. jmchemsci.com This approach aligns with the principles of green chemistry by eliminating the need for solvents and reducing energy consumption. jmchemsci.comijprajournal.com

Table 3: Microwave-Assisted Synthesis of this compound Derivatives

Aldehyde Conditions Yield (%)
Benzaldehyde Solvent-free, 400 W, 2 min -
4-Nitrobenzaldehyde Solvent-free, 400 W, 2 min -
2-Chlorobenzaldehyde Solvent-free, 400 W, 2 min -
4-Hydroxybenzaldehyde Solvent-free, 400 W, 2 min -

Catalyst-Mediated Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalysts have been employed for the synthesis of this compound and its derivatives.

p-Toluenesulfonic Acid (p-TSA): This organic acid has proven to be an effective catalyst for the one-pot, three-component synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles under ultrasonic irradiation. researchgate.netnih.gov The reaction of 9,10-phenanthrenequinone, aromatic aldehydes, and ammonium acetate in ethanol (B145695) using p-TSA as a catalyst at room temperature for just 5 minutes can afford the desired products in excellent yields, ranging from 78% to 94%. researchgate.netresearchgate.net

Urea-ZnCl₂ Eutectic Solvent: A low-melting mixture of urea (B33335) and zinc chloride acts as both a reaction medium and a catalyst for the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. organic-chemistry.orgorganic-chemistry.org This deep eutectic solvent efficiently catalyzes the reaction between a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate, providing very good yields. organic-chemistry.orgorganic-chemistry.org A significant advantage of this system is that the eutectic solvent can be reused multiple times without a noticeable loss in its catalytic activity. organic-chemistry.orgresearchgate.net The reaction performed at 110°C in the presence of this deep eutectic solvent can lead to excellent yields. ijprajournal.com

Nickel and Palladium Catalysts: Transition metal catalysts, particularly those based on nickel and palladium, are also utilized in the synthesis and modification of the phenanthroimidazole scaffold. For instance, a Schiff's base complex of nickel has been used for the microwave-assisted, one-pot synthesis of related trisubstituted imidazoles. organic-chemistry.org Palladium catalysts, such as Pd(PPh₃)₄, are employed in cross-coupling reactions, like the Buchwald-Hartwig amination, to introduce amino groups onto a pre-formed 2-bromo-1H-phenanthro[9,10-d]imidazole core. Furthermore, a tandem palladium/copper-catalyzed intermolecular cross-coupling cascade has been developed for the synthesis of N-fused imidazophenanthridine skeletons starting from 2-(2-bromoaryl)-1H-phenanthro[9,10-d]imidazoles. nih.govacs.org

Table 4: Catalyst-Mediated Synthesis of this compound Derivatives

Catalyst Reaction Type Reactants Conditions Yield (%)
p-Toluenesulfonic acid One-pot condensation 9,10-Phenanthrenequinone, Aromatic aldehydes, Ammonium acetate Ultrasonic irradiation, EtOH, 5 min 78-94
Urea-ZnCl₂ One-pot condensation 9,10-Phenanthrenequinone, Aromatic aldehydes, Ammonium acetate 110 °C, 30 min up to 99
Pd(PPh₃)₄ / Cs₂CO₃ Buchwald-Hartwig amination 2-Bromo-1H-phenanthro[9,10-d]imidazole, Amines Toluene/water, 110 °C, 48h 70-91
Pd/Cu Intermolecular cross-coupling 2-(2-Bromoaryl)-1H-phenanthro[9,10-d]imidazole, o-Bromobenzoic acids - 65-85

Novel and Unexpected Synthetic Pathways (e.g., Aminolysis of 10,10-diazidophenanthren-9(10H)-one)

While classical methods for the synthesis of 1H-phenanthro[9,10-d]imidazoles typically involve the condensation of 9,10-phenanthrenequinone with aldehydes and an ammonium source, recent research has unveiled novel and unexpected synthetic routes. One of the most notable is the synthesis through the aminolysis of 10,10-diazidophenanthren-9(10H)-one. researchgate.net

This innovative pathway involves the reaction of the readily accessible 10,10-diazidophenanthren-9(10H)-one with nucleophilic amines. This initial aminolysis triggers a self-condensation cascade, ultimately leading to the formation of the desired phenanthro[9,10-d]imidazole core structure. researchgate.net This method presents a significant departure from traditional multi-component reactions. The molecular structures of the products from this route have been confirmed using X-ray single crystallography. researchgate.net

Another unconventional approach involves the photochemically-driven direct arylation of 2-halogenoaryl substituted 1H-phenanthro[9,10-d]imidazoles. This reaction, which does not necessitate a sensitizer (B1316253) or a base, yields phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridines in high yields. researchgate.net The process is remarkably tolerant of a wide array of substituents, including those that are strongly electron-donating or electron-withdrawing, as well as various heterocyclic units. researchgate.net Steric hindrance has been found to not significantly impede this reaction. researchgate.net

Optimization of Reaction Conditions and Yields

Significant efforts have been directed towards optimizing the reaction conditions to improve the yields and efficiency of this compound synthesis. These optimizations encompass the use of various catalysts, solvent systems, and energy sources.

Catalyst and Solvent Optimization:

A variety of catalysts have been explored to enhance the synthesis of phenanthroimidazole derivatives. The use of a low-melting mixture of urea–ZnCl2 as a eutectic solvent has been shown to efficiently catalyze the reaction between a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate, resulting in good to excellent yields of 2-aryl-1H-phenanthro[9,10-d]imidazoles. researchgate.net A key advantage of this system is the reusability of the eutectic solvent for multiple cycles without a significant loss of catalytic activity. researchgate.net

Mesoporous solid acid catalysts, such as SBA-Pr-SO3H, have also been successfully employed. kashanu.ac.irkashanu.ac.ir In a one-pot, four-component reaction of 9,10-phenanthrenequinone, an aromatic aldehyde, an aniline, and ammonium acetate in refluxing acetic acid, SBA-Pr-SO3H provides good to high yields in short reaction times. kashanu.ac.irkashanu.ac.ir The use of this heterogeneous catalyst simplifies product isolation. kashanu.ac.irkashanu.ac.ir

Other catalytic systems investigated include:

Molecular iodine: This inexpensive and readily available catalyst has been used for the one-pot synthesis of 1H-phenanthro chemmethod.comresearchgate.netimidazol-2-yl derivatives from phenanthrenequinone and aldehydes, offering excellent yields and short reaction times. researchgate.net

Lewis acids: Catalysts like FeCl3 have been used in the synthesis of trisubstituted imidazole derivatives from dicarbonyl compounds, ammonium acetate, and aldehydes under reflux conditions, with protic solvents like ethanol proving to be most effective. chemmethod.com

Ionic liquids: 1,4-dimethylpiperaziniumdihydrosulfate has been utilized as a catalyst, providing high yields (71.0-96.7%) in short reaction times for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. azjm.orgresearchgate.net

The choice of solvent also plays a crucial role. Studies have shown that in certain Lewis acid-catalyzed reactions, protic solvents such as ethanol and methanol (B129727) lead to higher yields compared to other solvents. chemmethod.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of phenanthroimidazole derivatives. This method often leads to significantly reduced reaction times and improved yields. For instance, the microwave-assisted synthesis of phenanthro[9,10-d]imidazole derivatives under solvent-free, one-pot conditions has been reported to be highly efficient. jmchemsci.com Optimal conditions were found to be a temperature of 70 °C, a power of 400 W, and a reaction time of 2 minutes, resulting in excellent yields. jmchemsci.com Microwave-assisted synthesis has also been successfully applied to the preparation of half-sandwich Ru(II)-arene complexes containing phenanthroimidazole-triarylamine hybrids, yielding products in high purity and yield. tandfonline.com

Data on Optimized Reaction Conditions and Yields:

The following table summarizes the yields of various 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives synthesized under different optimized conditions.

AldehydeCatalyst/MethodSolventTimeYield (%)Reference
Benzaldehyde1,4-dimethylpiperaziniumdihydrosulfate-15 min96.7 azjm.orgresearchgate.net
4-ChlorobenzaldehydeSBA-Pr-SO3HAcetic Acid5 min95 kashanu.ac.ir
4-MethylbenzaldehydeSBA-Pr-SO3HAcetic Acid10 min96 kashanu.ac.ir
4-MethoxybenzaldehydeSBA-Pr-SO3HAcetic Acid20 min80 kashanu.ac.ir
3-NitrobenzaldehydeFeCl3Ethanol48 hHigh chemmethod.com
Various AldehydesMicrowave (400W, 70°C)Solvent-free2 minExcellent jmchemsci.com

The optimization of reaction parameters, including the choice of catalyst, solvent, and the application of microwave irradiation, has significantly advanced the synthesis of this compound and its derivatives, making these compounds more accessible for various applications.

Chemical Derivatization and Functionalization Strategies of 1h Phenanthro 9,10 D Imidazole

Strategies for Introducing Functional Groups (e.g., Formyl, Azo, N-Donor, Thiophene (B33073) Units)

The introduction of specific functional groups onto the phenanthroimidazole skeleton is crucial for fine-tuning its properties. Various synthetic methodologies have been developed to incorporate formyl, azo, N-donor, and thiophene moieties.

Formyl Group Introduction: The formyl group (-CHO) is a valuable functional group that can be introduced as a precursor for further chemical modifications. One common method is the Vilsmeier-Haack reaction. For instance, 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole can be formylated using phosphorus(V) oxychloride (POCl₃) and N,N-dimethylformamide (DMF). mdpi.com This reaction typically involves adding POCl₃ to the reaction mixture at 0 °C, followed by a gradual temperature increase to 90 °C. mdpi.com The introduction of this electron-deficient aldehyde group can lead to an intramolecular charge transfer (ICT) state, influencing the compound's photophysical properties. mdpi.comnih.gov

Azo Group Introduction: Azo coupling reactions are effective for synthesizing phenanthroimidazole derivatives containing the azo group (-N=N-). researchgate.net This strategy typically involves a diazonium compound reacting with an activated aromatic compound in an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org For example, 4-(1H-phenanthro[9,10-d]imidazole-2-yl)aniline can be diazotized and then coupled with different aromatic groups to form phenanthroimidazole-azo derivatives. researchgate.net This process allows for the creation of brightly colored compounds with extended conjugated systems, useful as dyes. researchgate.netwikipedia.org The reaction conditions, such as pH, are critical; the process is generally favored in mildly acidic or neutral solutions. organic-chemistry.org

N-Donor Group Introduction: N-donor substituents can be incorporated to enhance hole-transporting properties in materials for electronic applications. These groups are typically introduced at the C2 position of the imidazole (B134444) ring through condensation reactions. researchgate.net For example, linking carbazole (B46965) (Cz) or triphenylamine (B166846) (TPA) units to the phenanthroimidazole core can be achieved to create bipolar host materials for OLEDs. rsc.org These N-donor moieties are expected to facilitate the transport of holes within the material. rsc.org

Thiophene Unit Introduction: Thiophene and its derivatives are widely used to modify the electronic and optical properties of aromatic compounds. nih.govijprajournal.com They can be incorporated into the phenanthroimidazole structure using methods like the Debus-Radziszewski reaction or by condensation. researchgate.netx-mol.com For example, a series of phenanthro[9,10-d]imidazole derivatives with thiophene units have been synthesized via a condensation reaction. researchgate.net The introduction of thiophene rings can decrease the ionization potential of the compounds and influence their luminescence, making them suitable for applications in OLEDs. x-mol.comresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is most commonly achieved through a one-pot, three-component condensation reaction. This versatile method, often a variation of the Debus-Radziszewski imidazole synthesis, involves the reaction of 9,10-phenanthraquinone, an aromatic aldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). jmchemsci.comijcce.ac.ir

This reaction can be performed under various conditions, including microwave irradiation in solvent-free conditions, which offers advantages like excellent yields, short reaction times, and simple operation. jmchemsci.com Catalysts are often employed to improve reaction efficiency. For instance, nano-catalysts such as La₀.₅Pb₀.₅MnO₃ nanoparticles supported on silica (B1680970) have been used to facilitate the condensation in refluxing ethanol (B145695). ijcce.ac.ir Ionic liquids like [TEAPS]HSO₄ have also been utilized as effective catalysts. researchgate.net

This synthetic approach allows for significant diversity in the final product by simply varying the aromatic aldehyde used in the reaction. A wide range of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives have been prepared using this method, incorporating substituents such as nitro, N-acetyl, and methyl groups on the phenyl ring. ijcce.ac.ir

EntryAldehydeCatalyst/ConditionsYield (%)Reference
1Benzaldehyde (B42025)Microwave, solvent-freeHigh jmchemsci.com
2Various aromatic aldehydesLa₀.₅Pb₀.₅MnO₃/SiO₂, ethanol, reflux- ijcce.ac.ir
3Various aromatic aldehydes[TEAPS]HSO₄ (Ionic Liquid)- researchgate.net
44-NitrobenzaldehydeAmmonium acetate- researchgate.net
5Various aldehydesAcetic acid, reflux- rsc.org

Bio-conjugation Techniques and Reactive Group Integration for Molecular Probes

The functionalization of this compound derivatives with reactive groups is a key step in creating fluorescent molecular probes for biological imaging. These probes can be covalently linked to biomolecules, such as proteins, to study cellular processes.

A notable example is the use of 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) as a fluorescent dye. nih.gov The aldehyde group in PB1 can serve as a reactive site for conjugation with primary amines on biomolecules. This derivative has been successfully conjugated with Concanavalin A, a lectin protein. nih.gov Computational docking simulations indicated a high probability of binding affinity, specifically with the LYS116 residue in the active site of Concanavalin A. nih.gov

The resulting PB1-Concanavalin A conjugate was used for fluorescence microscopy imaging of yeast cells (Candida albicans and Yarrowia lipolytica). The study demonstrated that PB1 is a photostable, low molecular weight fluorescent probe that emits blue fluorescence, making it a viable alternative to commercial probes for cellular labeling. nih.gov The integration of such reactive groups allows for the targeted delivery and visualization of specific biological structures.

Isotope-Coded Derivatization for Analytical Applications

Isotope-coded derivatization (ICD) is a powerful technique in quantitative analysis using mass spectrometry. This method involves labeling a target analyte with a reagent that exists in two isotopic forms, a "light" (d₀) and a "heavy" (dₓ) version. By comparing the signal intensities of the light and heavy-labeled analytes, precise quantification can be achieved.

A pair of novel isotope-coded derivatization reagents based on the phenanthroimidazole scaffold has been developed for the determination of aliphatic aldehydes. nih.gov These reagents are d₀-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenylamine (d₀-MPIA) and its deuterated analogue, d₃-MPIA. nih.gov

Key Features of d₀/d₃-MPIA Reagents:

Synthesis: These reagents are designed and synthesized to specifically react with aldehydes.

Labeling: They can easily label aliphatic aldehydes under acidic conditions in the presence of a reducing agent like NaCNBH₃.

Analysis: The resulting derivatives are analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Quantification: The d₃-MPIA-labeled aldehyde serves as an internal standard for the corresponding d₀-MPIA-labeled aldehyde, enabling accurate quantification. nih.gov

This method has demonstrated excellent linear responses for relative quantification and has been successfully applied to quantify aliphatic aldehydes in aquatic products with high recovery rates and low relative standard deviation. nih.gov This application highlights the utility of functionalized this compound derivatives in developing advanced analytical reagents.

Reagent PairAnalyteMethodApplicationReference
d₀-MPIA / d₃-MPIAAliphatic AldehydesHPLC-MS/MSQuantification in aquatic products nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 1H-Phenanthro[9,10-d]imidazole Derivatives

Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized phenanthroimidazole compounds. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of this compound derivatives, the protons of the phenanthrene (B1679779) moiety typically appear as a complex series of multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the substitution on the imidazole (B134444) ring and the phenanthrene core. The N-H proton of the imidazole ring, when present, typically appears as a broad singlet at a downfield chemical shift (often >12 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The quaternary carbons of the phenanthrene ring and the imidazole C2 carbon often show distinct chemical shifts that are sensitive to the electronic nature of the substituents.

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)
2-Phenyl-1H-phenanthro[9,10-d]imidazoleDMSO-d₆13.04 (s, 1H, NH), 8.26 (d, J = 8.4 Hz, 2H), 7.96 (d, J = 8.4 Hz, 2H), 7.60 – 7.22 (m, 10H) rsc.org
2-(4-Methoxyphenyl)-1H-phenanthro[9,10-d]imidazoleDMSO-d₆13.31 (s, 1H, NH), 8.93 – 8.81 (m, 2H), 8.64 – 8.50 (m, 2H), 8.26 (dd, J = 6.9, 1.9 Hz, 2H), 7.84 – 7.68 (m, 2H), 7.64 (t, J = 7.2 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H, OCH₃) rsc.org
2-(p-Tolyl)-1H-phenanthro[9,10-d]imidazoleDMSO-d₆13.36 (s, 1H, NH), 8.82-7.28 (m, 12H, Ar-H), 2.38 (s, 3H, CH₃) ijcce.ac.ir
2-(3-Nitrophenyl)-1H-phenanthro[9,10-d]imidazoleDMSO-d₆13.80 (s, 1H, NH), 8.83-7.63 (m, 12H, Ar-H) ijcce.ac.ir

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)
1-Methyl-1H-phenanthro[9,10-d]triazoleCDCl₃142.04, 138.55, 129.00, 127.93, 127.48, 127.29, 126.64, 125.95, 125.38, 125.05, 124.98, 124.30, 123.51, 123.06, 122.31, 120.59, 109.98, 35.60 (CH₃) rsc.org
2-Phenyl-2H-phenanthro[9,10-d] ijcce.ac.irrsc.orgamazonaws.comtriazoleCDCl₃142.14, 140.40, 130.77, 129.35, 128.07, 127.91, 127.69, 124.45, 123.96, 123.72, 119.72 rsc.org
2-(Quinolin-2-yl)-1H-phenanthro[9,10-d]imidazole-BF₂ complexDMSO-d₆151.8, 149.9, 147.6, 145.6, 135.4, 132.5, 131.3, 128.8, 128.5, 128.2, 127.1, 125.8, 124.5, 123.7, 122.6, 122.1, 120.1 amazonaws.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by a molecule leads to vibrations of its bonds, and the frequencies of these vibrations are characteristic of the bond type and its chemical environment.

For this compound derivatives, the FT-IR spectrum provides key information. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3000-3500 cm⁻¹. The C=N stretching vibration of the imidazole ring usually appears in the 1615-1650 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are found in the 700-900 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for Selected this compound Derivatives

CompoundKey Absorption Bands (ν, cm⁻¹)Vibrational Assignment
2-(3-Nitrophenyl)-1H-phenanthro[9,10-d]imidazole3195, 1615, 1531, 1511, 1347 ijcce.ac.irN-H stretch, C=N stretch, NO₂ asymmetric stretch, C=C stretch, NO₂ symmetric stretch ijcce.ac.ir
2-(p-Tolyl)-1H-phenanthro[9,10-d]imidazole3420, 2922, 1606, 1463, 1416 ijcce.ac.irN-H stretch, C-H stretch (aliphatic), C=N stretch, C=C stretch, C=C stretch ijcce.ac.ir
2-Phenyl-1H-phenanthro[9,10-d]imidazole3476, 1581, 1549, 1521, 1483, 1449, 775, 764 researchgate.netN-H stretch, C=C stretch, N-H deformation, C=C stretch, C=C stretch, C=C stretch, C-H out-of-plane bend, C-H out-of-plane bend researchgate.net

Mass Spectrometry (LC-MS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of a newly synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many phenanthroimidazole derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the analysis of complex mixtures and for confirming the purity of compounds.

For this compound derivatives, the mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

CompoundIonization MethodObserved m/zInterpretation
2-(Quinolin-2-yl)-1H-phenanthro[9,10-d]imidazoleESI- (negative mode)389.2[M-H]⁻ amazonaws.com
2-(5-Nitroquinolin-2-yl)-1H-phenanthro[9,10-d]imidazole-BF₂ complexHRMS (EI)393.1240[M]⁺ (Calculated for C₂₄H₁₄BF₂N₃: 393.1243) amazonaws.com

Crystallographic Studies of this compound Compounds

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD analysis involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

For this compound derivatives, single-crystal XRD studies have confirmed the planar nature of the phenanthroimidazole core. The analysis also reveals the orientation of substituents on the imidazole and phenanthrene rings. Furthermore, XRD studies provide crucial information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. These interactions can have a significant influence on the material's properties, including its photophysical behavior and solid-state fluorescence.

In a study of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate (B1203000), the proton from benzoic acid was found to have completely transferred to a nitrogen atom of the imidazole ring, forming an ion pair. The crystal structure revealed that the benzoate ion and the phenanthroimidazole cation are nearly perpendicular to each other. The crystal packing is consolidated by a network of hydrogen bonds and π–π stacking interactions. nih.gov

Analysis of Crystal Systems and Space Groups

The crystal system and space group describe the symmetry of the crystal lattice. This information is a fundamental output of a single-crystal XRD experiment and is crucial for a complete description of the crystal structure.

The crystal system refers to one of seven basic crystal shapes (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic). The space group provides a more detailed description of the symmetry elements present in the crystal, including rotation axes, mirror planes, and inversion centers.

For example, the co-crystal of 2-phenyl-1H-phenanthro[9,10-d]imidazole with benzoic acid was found to crystallize in the monoclinic crystal system with the space group P2₁/n. nih.gov This information is essential for understanding the packing of the molecules in the solid state and for comparing the crystal structures of different phenanthroimidazole derivatives.

Table 5: Crystallographic Data for 2-Phenyl-1H-phenanthro[9,10-d]imidazol-3-ium Benzoate

ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov

Intermolecular Interactions: A Symphony of Non-Covalent Bonds

The crystal lattice of this compound is a testament to the directional and stabilizing nature of intermolecular forces. The structure reveals a sophisticated network of hydrogen bonds and π-π stacking interactions that assemble the individual molecules into a well-defined three-dimensional architecture.

A key feature of the crystal structure is the presence of two independent molecules in the asymmetric unit, denoted as (Ia) and (Ib). These two distinct molecules are the fundamental building blocks of a larger supramolecular assembly. researchgate.net

π-π Interactions: Complementing the hydrogen bonding network, π-π stacking interactions play a significant role in the crystal packing. These interactions occur between the extensive aromatic systems of the phenanthrene and imidazole rings of adjacent molecules. The planar phenanthroimidazole units stack in columns, primarily along the b-axis of the crystal lattice. researchgate.net This columnar stacking links the hydrogen-bonded zigzag chains, thereby building the three-dimensional supramolecular structure. The canting angle between the alternating molecules (Ia) and (Ib) is a notable 79.07 (3)°. researchgate.net

The interplay between the directional N-H···N hydrogen bonds, which form one-dimensional chains, and the less directional but collectively significant π-π stacking interactions, which organize these chains into layers, defines the intricate and stable crystalline arrangement of this compound.

Hirshfeld Surface Analysis: A Visual Exploration of Intermolecular Contacts

While a detailed Hirshfeld surface analysis for the parent this compound is not extensively reported in the primary crystallographic literature, the principles of this technique can be applied to understand the nature and distribution of its intermolecular contacts. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of regions involved in different types of contacts.

For a molecule like this compound, the Hirshfeld surface would be expected to highlight the key interactions identified in its crystal structure. The regions around the imidazole N-H donor and the lone pair of the imine nitrogen would be characterized by distinct red areas on the d_norm surface, indicating strong, short hydrogen-bonding contacts.

H···H contacts: Arising from the numerous hydrogen atoms on the periphery of the phenanthrene rings, these would likely represent the largest percentage of the surface, typical for organic molecules.

C···H/H···C contacts: These contacts are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic system. Given the extensive π-system and the stacked arrangement, these interactions would be a significant feature.

N···H/H···N contacts: These would appear as distinct "spikes" in the fingerprint plot, corresponding to the strong N-H···N hydrogen bonds that form the polymeric chains.

In related derivatives, such as the 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate salt, Hirshfeld surface analysis has been performed, revealing the dominance of H···H and H···C interactions, with percentage contributions of 44.8% and 30.6%, respectively. nih.gov While this is a different chemical entity involving an ion pair, it provides a general indication of the types and relative importance of contacts that can be expected in similar phenanthroimidazole systems.

The analysis for the parent compound would similarly provide a visual and quantitative confirmation of the hydrogen bonding and π-stacking forces that are crucial to its solid-state structure.

Computational and Theoretical Investigations of 1h Phenanthro 9,10 D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of 1H-Phenanthro[9,10-d]imidazole and its derivatives. ppor.azppor.aznih.gov Researchers frequently employ DFT methods to gain insights into the quantum-chemical parameters of these molecules. ppor.az A common approach involves geometric optimization of the molecular structure using functionals such as B3LYP in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p). ppor.azresearchgate.net These calculations provide optimized bond lengths and angles, which have shown a strong correlation with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net

For instance, in a study of 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, theoretical calculations were performed using the ORCA-4.2.1 computational package at the B3LYP/6-31G(d,p) level of theory. ppor.az Similarly, the investigation of 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine utilized the B3LYP/6-311G(d,p) level for its computational analysis. ppor.az DFT calculations have also been instrumental in understanding the physicochemical properties of various phenanthroimidazole derivatives, enriching the interpretation of experimental results. mdpi.com These theoretical studies are crucial for elucidating the fundamental characteristics of these compounds and predicting their behavior in various applications. ppor.azresearchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties and reactivity of this compound derivatives are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov

For substituted phenanthroimidazole compounds, the HOMO-LUMO gap can be tailored by introducing different functional groups. For example, the calculated energy gap for 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine was found to be 4.088 eV, suggesting its potential use in organic semiconductors and light-emitting diodes (OLEDs). ppor.az The analysis of these orbitals provides insights into the charge transfer interactions within the molecule. irjweb.com The electronic transition from the ground state to the first excited state is often described by the excitation of an electron from the HOMO to the LUMO. irjweb.com In many phenanthroimidazole derivatives, absorption in the UV-Vis spectrum is attributed to π→π* transitions associated with the phenanthro[9,10-d]imidazole core, sometimes mixed with intramolecular charge transfer (ICT). mdpi.com

Calculated HOMO-LUMO Energy Gaps for this compound Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine-5.005-0.9174.088B3LYP/6-31G(d,p)
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole-5.34-1.523.82B3LYP/6-31G(d,p)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netavogadro.cc The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netavogadro.cc Conversely, blue represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netavogadro.cc Green areas denote regions of neutral potential.

For derivatives of this compound, MEP analysis helps in identifying the reactive sites within the molecule. For instance, in a study of 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, MEP analysis was performed to elucidate the crystal's structure and reactivity. researchgate.net The nitrogen atoms in the imidazole (B134444) ring, due to their lone pair of electrons, are generally expected to be regions of high electron density (red or yellow), making them potential sites for electrophilic interaction. The hydrogen atom attached to the nitrogen in the imidazole ring would be a region of positive potential (blue), indicating its acidic nature. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for designing molecules with specific reactivity patterns.

Reorganization Energy Calculations for Charge Transport Studies

The efficiency of charge transport in organic electronic materials is closely related to the reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer between adjacent molecules. The total reorganization energy consists of two components: the energy change associated with the neutral molecule adopting the geometry of the ion (λ₁) and the energy change of the ion adopting the geometry of the neutral molecule (λ₂).

For charge transport studies of this compound derivatives, both hole (λh) and electron (λe) reorganization energies are calculated using DFT methods. For example, in the investigation of 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, the electron reorganization energy (λe) was found to be relatively low at 0.373 eV, suggesting its potential as an electron transport material in OLED devices. researchgate.net Similarly, calculations for 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole were performed to assess its potential as a hole transport material. researchgate.net These theoretical calculations are vital for the rational design of novel organic semiconductors with improved charge mobility for applications in electronic devices. researchgate.net

Calculated Reorganization Energies for this compound Derivatives
CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole-0.373

Theoretical Prediction of Reactivity and Photophysical Properties

Computational chemistry, particularly DFT, provides powerful tools for the theoretical prediction of the reactivity and photophysical properties of this compound and its derivatives. ppor.azdergipark.org.tr Global reactivity descriptors, such as chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the energies of the HOMO and LUMO. ppor.azresearchgate.net These parameters offer quantitative measures of a molecule's stability and reactivity. ppor.az For instance, a high value of chemical hardness indicates high stability and low reactivity. irjweb.com

The photophysical properties, including absorption and emission spectra, can also be theoretically predicted. mdpi.comdergipark.org.tr For many phenanthroimidazole derivatives, the absorption of light leads to a π→π* transition, often coupled with an intramolecular charge transfer (ICT). mdpi.com This ICT character is particularly prominent in molecules where electron-donating and electron-accepting groups are attached to the phenanthroimidazole core. mdpi.com The solvent environment can also significantly influence the photophysical properties, a phenomenon known as solvatochromism, which can be modeled computationally. nih.gov Theoretical calculations of dipole moments in the ground and excited states help in understanding the nature of the excited state and the extent of charge transfer. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for studying the electronic excited states of molecules. nih.govrsc.orguci.edu It has proven to be a reliable tool for calculating the absorption and emission spectra of complex organic molecules like this compound derivatives. nih.govresearchgate.net By providing information on excitation energies and oscillator strengths, TD-DFT allows for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data. nih.gov

TD-DFT is particularly useful for analyzing the nature of electronic transitions, for example, by identifying them as π→π* or n→π* transitions, and for quantifying the extent of charge transfer upon excitation. mdpi.com The method can also be employed to investigate photochemical processes, such as excited state intramolecular proton transfer (ESIPT), by computing potential energy surfaces for both the ground and excited states. nih.govdntb.gov.ua For phenanthroimidazole-based materials, TD-DFT calculations have been used to determine triplet energies, which is crucial for their application as host materials in blue phosphorescent OLEDs. osti.gov The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional, with functionals like B3LYP often providing a good balance between computational cost and accuracy for many applications. nih.gov

Advanced Photophysical and Spectroscopic Properties of 1h Phenanthro 9,10 D Imidazole Derivatives

Absorption and Emission Characteristics

The absorption and emission properties of these derivatives are fundamental to understanding their potential in various applications, particularly in the field of organic electronics.

The UV-Vis absorption spectra of 1H-Phenanthro[9,10-d]imidazole derivatives typically exhibit intense absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the conjugated aromatic system. For instance, the absorption peak for some derivatives can be found in the range of 372-386 nm. researchgate.net The precise position and intensity of these bands are highly sensitive to the nature and position of substituent groups on the phenanthroimidazole core.

For example, the introduction of an azo group can lead to additional absorption bands. In a study of three novel phenanthroimidazole derivatives containing an azo group (PA1, PA2, and PA3), the UV-vis spectra showed absorptions below 400 nm that can be attributed to π-π* transitions. researchgate.net The molar extinction coefficients for these derivatives were found to be in the range of 8000-53000 Lmol⁻¹cm⁻¹ for ε1 and 12000-37000 Lmol⁻¹cm⁻¹ for ε2. dergipark.org.tr

The solvent environment also plays a crucial role in the absorption characteristics. A bathochromic (red) shift is often observed with increasing solvent polarity, indicating a change in the energy levels of the molecule's electronic states. For the azo-substituted phenanthroimidazole derivatives, a bathochromic shift was observed for the n→π* transition in dimethylformamide (DMF) compared to other solvents. dergipark.org.tr

This compound derivatives are known for their strong fluorescence, often in the blue region of the electromagnetic spectrum. rsc.org This luminescence is a key property for their application in organic light-emitting diodes (OLEDs). The emission wavelengths and quantum yields are highly dependent on the molecular structure and the surrounding environment.

The introduction of different substituent groups can significantly tune the emission properties. For instance, phenanthroimidazole-based azo dyes have been synthesized that exhibit emission wavelengths between 380-428 nm. dergipark.org.tr The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is an important parameter for these materials. For the azo derivatives, Stokes' shifts were found to be in the range of 60–92 nm in various solutions, which is acceptable for many fluorescence applications. dergipark.org.tr

The solid-state luminescence of these compounds is also of great interest. Some derivatives exhibit intense intramolecular charge transfer (ICT)-based emission in the solid state. For example, o-carboranyl-substituted 1H-phenanthro[9,10-d]imidazoles have shown intense ICT-based emission centered at around 560 nm in the solid state. rsc.org

The maximum absorption (λmax) and emission (λem) wavelengths are critical parameters that define the color and potential applications of these fluorescent molecules. These values are typically determined from the peaks of the absorption and emission spectra, respectively.

For a series of phenanthroimidazole-azo derivatives (PA1, PA2, and PA3), the maximum absorption and emission wavelengths were determined in different solvents. dergipark.org.tr For example, PA3, with its extended conjugation, exhibited a bathochromic shift in its emission spectra compared to the other derivatives. dergipark.org.tr

Spectroscopic Data for Phenanthroimidazole-Azo Derivatives in Different Solvents
DerivativeSolventλmax (nm)ε (Lmol⁻¹cm⁻¹)λem (nm)
PA1Chloroform368, 45228000, 21000380
PA1DMF375, 50125000, 23000385
PA2Chloroform370, 46032000, 25000390
PA2DMF378, 50529000, 27000395
PA3Chloroform375, 47553000, 37000410
PA3DMF382, 52448000, 35000418

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of this compound derivatives upon photoexcitation is governed by complex processes, including electron transfer and charge transfer phenomena.

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon light absorption. wikipedia.org In the context of this compound derivatives, PET can occur between the phenanthroimidazole core and attached substituent groups. This process is crucial in the design of fluorescent probes and sensors, where the fluorescence can be quenched or enhanced by the presence of an analyte through a PET mechanism.

Typical PET-based fluorescent probes are multi-component systems where a fluorophore is connected to a recognition group by an unconjugated linker. nih.gov The phenanthroimidazole moiety can act as the fluorophore in such systems.

Intramolecular charge transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density within the same molecule, creating a charge-separated excited state. This phenomenon is particularly prominent in molecules containing both electron-donating and electron-accepting moieties.

In this compound derivatives, the imidazole (B134444) part can act as an electron-withdrawing core, and the introduction of electron-donating groups can facilitate ICT. rsc.org The occurrence of ICT is often evidenced by the sensitivity of the emission spectrum to the polarity of the solvent. A larger red-shift in the emission wavelength with increasing solvent polarity is a strong indicator of an ICT state.

For instance, certain phenanthroimidazole derivatives show slight alterations in their absorption and emission peak maxima in different solvents, suggesting a mild ICT character. rsc.orgsci-hub.cat In contrast, some o-carboranyl-substituted derivatives exhibit intense ICT-based emission, highlighting the significant role of the substituent in promoting this phenomenon. rsc.org The efficiency of ICT-based luminescence can be influenced by the molecular geometry, with specific orientations of substituent groups leading to maximized emission. rsc.org However, in some other derivatives, the absence of significant shifts in photoluminescence spectra across solvents with varying polarities indicates the absence of ICT characteristics. researchgate.net

Electrochemical Behavior and Redox Characteristics of 1h Phenanthro 9,10 D Imidazole

Cyclic Voltammetry and Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of phenanthroimidazole compounds. nih.gov These measurements provide information on the oxidation and reduction potentials, which are crucial for understanding the electron-donating and electron-accepting capabilities of the molecules.

The electrochemical characterization is typically performed in an anhydrous organic solvent, such as acetonitrile, containing a supporting electrolyte like tetra(n-butyl)-ammonium hexafluorophosphate (B91526) (TBAF). rsc.org A standard three-electrode system is employed, often consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. The ferrocenium/ferrocene (Fc+/Fc) couple is commonly used as an internal standard for potential calibration. nih.govrsc.org

Studies on various phenanthroimidazole derivatives show that their electrochemical stability and redox potentials can be systematically tuned by chemical modifications at the N1 and C2 positions of the imidazole (B134444) ring. nih.gov For instance, the introduction of different substituent groups alters the electronic properties of the core structure. nih.govnih.gov The CV curves of many phenanthro[9,10-d]imidazole derivatives exhibit reversible or quasi-reversible reduction and oxidation processes, indicating their electrochemical stability during charge cycling. nih.gov The redox potentials obtained from these measurements are used to estimate the HOMO and LUMO energy levels, which are essential parameters for designing efficient electronic devices. nih.gov

Table 1: Electrochemical Data for selected Iridium(III) Complexes featuring Phenanthroimidazole Ligands Data sourced from cyclic voltammetry and differential pulse voltammetry measurements.

CompoundOxidation Potential (Eox vs Fc+/Fc) [V]Reduction Potential (Ered vs Fc+/Fc) [V]HOMO [eV]LUMO [eV]Electrochemical Gap (Egec) [eV]
Ir1 0.81-2.13-5.61-2.672.94
Ir2 0.82-2.15-5.62-2.652.97
Ir3+ 0.83-2.10-5.63-2.702.93

Electron Transport and Charge Reorganization Energy

The efficiency of organic electronic devices relies heavily on the charge transport characteristics of the materials used. For 1H-Phenanthro[9,10-d]imidazole derivatives, their ability to transport electrons and holes is a key factor in their performance as emitters or host materials in OLEDs. rsc.orgrsc.org The molecular structure of the phenanthroimidazole core can be modified to create materials with unipolar (either electron- or hole-transporting) or bipolar (transporting both electrons and holes) characteristics. rsc.org Achieving balanced carrier injection and transport is a primary goal in the design of these materials. rsc.org

The charge transport properties are intrinsically linked to the molecular packing in the solid state and the reorganization energy of the molecule. researchgate.net Reorganization energy (λ) is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally facilitates faster charge transfer between adjacent molecules.

Spectroelectrochemical Analysis

Spectroelectrochemistry is a powerful analytical method that combines electrochemical and spectroscopic techniques to study the properties of redox-generated species. In this technique, an electrochemical reaction (e.g., oxidation or reduction via controlled potential) is carried out while simultaneously monitoring changes in the substance's absorption (UV-Vis-NIR) or emission (fluorescence) spectrum. This allows for the direct observation and characterization of the electronic structure of radical ions (cations and anions) formed during the redox process.

For this compound derivatives, spectroelectrochemical analysis can provide definitive identification of the species formed at different potentials during a cyclic voltammetry scan. Upon applying an oxidative potential, one would expect to observe the disappearance of the characteristic absorption bands of the neutral molecule and the concurrent emergence of new absorption bands at different wavelengths corresponding to the formation of the phenanthroimidazole radical cation. Similarly, applying a reductive potential would lead to the spectral signature of the radical anion.

While detailed spectroelectrochemical studies on the parent this compound are not widely reported in the reviewed literature, the extensive characterization of both the photophysical nih.gov and electrochemical nih.govnih.gov properties of its derivatives provides the necessary foundation for such investigations. Correlating the spectral changes with specific redox events would offer a deeper understanding of the electronic transitions within the oxidized and reduced forms of these molecules, which is critical for elucidating their behavior and stability in electronic devices.

Coordination Chemistry and Metal Complexes of 1h Phenanthro 9,10 D Imidazole

Design and Synthesis of 1H-Phenanthro[9,10-d]imidazole as Ligands

The design of this compound and its derivatives as ligands is primarily driven by their potential applications in materials science and medicinal chemistry. The phenanthrene (B1679779) and imidazole (B134444) rings together form a large, conjugated system which is conducive to strong π-π stacking interactions and favorable photophysical properties.

The synthesis of this compound ligands is most commonly achieved through a one-pot, multi-component reaction known as the Debus-Radziszewski synthesis. This method involves the condensation of 9,10-phenanthrenequinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of an acid catalyst, typically glacial acetic acid, under reflux conditions. This approach is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the imidazole ring by varying the aldehyde used in the reaction.

A general synthetic scheme for the preparation of 2-substituted this compound derivatives is presented below:

Reactant 1Reactant 2Reactant 3CatalystProduct
9,10-PhenanthrenequinoneAldehyde (R-CHO)Ammonium AcetateAcetic Acid2-R-1H-phenanthro[9,10-d]imidazole

This straightforward synthetic route has enabled the creation of a library of phenanthroimidazole-based ligands with tailored electronic and steric properties for specific applications in metal coordination.

Synthesis and Characterization of Metal Complexes (e.g., Zinc, Rhenium(I), Copper)

While this compound is a promising ligand, detailed reports on the synthesis and characterization of its complexes with zinc, rhenium(I), and copper are not as prevalent in the literature as those for its isomer, imidazo[4,5-f] rsc.orgnist.govphenanthroline. However, the coordination chemistry of related imidazole and phenanthroline-based ligands provides insights into the expected behavior of this compound in complexation reactions.

Zinc Complexes: Zinc(II), with its d¹⁰ electronic configuration, is a versatile metal ion that can adopt various coordination geometries, including tetrahedral and octahedral. It is expected that this compound would act as a bidentate ligand, coordinating to the zinc(II) center through the nitrogen atoms of the imidazole ring. The synthesis of such complexes would likely involve the reaction of a zinc(II) salt, such as zinc chloride or zinc acetate, with the ligand in a suitable solvent. Characterization would typically involve techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction to elucidate the structure and bonding within the complex.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are of particular interest due to their rich photophysical and photochemical properties. The synthesis of a Rhenium(I) complex with this compound would likely proceed via the reaction of the ligand with a suitable rhenium(I) precursor, such as fac-[Re(CO)₃(H₂O)₃]⁺. The resulting complex is expected to have the general formula fac-[Re(CO)₃(N-N)L]ⁿ⁺, where N-N represents the bidentate this compound ligand. Characterization would rely heavily on spectroscopic methods, including ¹H NMR, IR (to observe the C≡O stretching frequencies), and UV-Vis absorption and emission spectroscopy.

Copper Complexes: Copper, in both its +1 and +2 oxidation states, readily forms complexes with N-donor ligands. The reaction of a copper(I) or copper(II) salt with this compound would be expected to yield complexes with varying stoichiometries and geometries depending on the reaction conditions and the counter-ion present. For instance, copper(I) could form tetrahedral complexes, while copper(II) could adopt square planar or octahedral geometries. Characterization techniques would include elemental analysis, IR spectroscopy, and X-ray crystallography.

Influence of Coordination on Optical and Electronic Properties

The coordination of this compound to a metal center is expected to significantly influence its optical and electronic properties. The extended π-system of the ligand gives rise to intense absorption and emission bands in the UV-visible region.

Upon coordination to a metal ion, a number of changes in the photophysical properties can be anticipated:

Red Shift in Absorption and Emission: The coordination to a metal center typically leads to a red shift (bathochromic shift) in the absorption and emission spectra of the ligand. This is due to the stabilization of the ligand's LUMO upon coordination, which reduces the HOMO-LUMO energy gap.

Changes in Quantum Yield: The fluorescence quantum yield of the ligand can be either enhanced or quenched upon complexation. Chelation-induced enhancement of fluorescence (CHEF) is a phenomenon where the rigidity of the complex reduces non-radiative decay pathways, leading to an increase in fluorescence intensity. Conversely, the presence of a heavy metal atom can lead to quenching of fluorescence through enhanced intersystem crossing.

Introduction of Metal-to-Ligand Charge Transfer (MLCT) Transitions: In the case of transition metal complexes, such as those of Rhenium(I), new absorption bands corresponding to MLCT transitions may appear at lower energies. These transitions are often responsible for the rich photochemistry and photophysics of these complexes.

The electronic properties, such as the HOMO and LUMO energy levels, of this compound are also modulated by coordination. Cyclic voltammetry studies of the metal complexes would be expected to show shifts in the oxidation and reduction potentials of the ligand, providing information on the extent of electronic communication between the metal and the ligand.

Role in Catalytic Systems

The use of metal complexes of this compound in catalytic systems is an area that remains largely unexplored. However, the broader class of 1,10-phenanthroline (B135089) and imidazole-containing ligands has been extensively used in catalysis. These ligands are known to stabilize metal centers in various oxidation states and can influence the stereochemistry and reactivity of the catalytic center.

Given the structural similarities, it is plausible that metal complexes of this compound could find applications in various catalytic transformations, including:

Oxidation Reactions: Copper and other transition metal complexes with phenanthroline-type ligands are known to catalyze a range of oxidation reactions.

Cross-Coupling Reactions: The rigid and electron-donating nature of the ligand could be beneficial in stabilizing the active species in palladium- or nickel-catalyzed cross-coupling reactions.

Photocatalysis: Rhenium(I) and other transition metal complexes with diimine ligands are well-known photocatalysts for processes such as CO₂ reduction.

Further research is needed to synthesize and evaluate the catalytic activity of well-defined metal complexes of this compound to fully realize their potential in this field.

Applications in Advanced Materials and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The phenanthroimidazole moiety is extensively utilized in the field of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its intrinsic wide band gap, high luminescence efficiency, and balanced charge transport properties are key to its success in this domain researchgate.net.

Function as Emitters and Electron Transport Materials

Derivatives of 1H-Phenanthro[9,10-d]imidazole exhibit significant versatility, functioning as both light-emitting and charge-transporting components in OLEDs. The PI unit's structure allows for balanced carrier injection and transport, a crucial factor for efficient device operation researchgate.netrsc.org. Certain PI-based compounds have been engineered to possess bipolar transporting properties, meaning they are capable of transporting both electrons and holes effectively rsc.orgresearchgate.net. This bipolar nature reduces the complexity of device architecture and enhances the probability of exciton (B1674681) formation within the emissive layer, leading to improved device performance. For instance, integrating a triphenylethylene (B188826) (TPE) group with PI units has resulted in molecules with the ability to transport both charge carriers, making them excellent blue-emitting materials rsc.org.

Development of Deep Blue Emitters and High Triplet Energy Host Materials

The quest for efficient and stable deep-blue emitters is a primary focus in OLED research for full-color displays and white lighting. The large optical bandgap of the PI unit makes it an ideal core for constructing molecules that emit in the deep-blue region of the spectrum rsc.orgrsc.org. Researchers have successfully synthesized PI-containing emitters that exhibit bright blue emission in the solid state rsc.orgresearchgate.net. By integrating PI with aggregation-induced emission (AIE) luminogens like triphenylethylene, emitters have been developed that match the National Television Standards Committee (NTSC) blue standard, a critical benchmark for display technology rsc.orgresearchgate.net.

Furthermore, the high triplet energies of phenanthroimidazole derivatives make them suitable as host materials for blue phosphorescent emitters rsc.org. To achieve high efficiency in phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. PI-based hosts fulfill this requirement, enabling the fabrication of blue PhOLEDs with high external quantum efficiencies rsc.org. The incorporation of bulky substituents onto the PI core helps to maintain these high triplet energies even in the solid state rsc.org.

Electroluminescence Characterization and Efficiency

The performance of OLEDs incorporating this compound derivatives has been extensively characterized, demonstrating their potential for high-efficiency light emission. Devices using these materials have shown impressive results, including high external quantum efficiencies (EQE), significant luminance, and low turn-on voltages rsc.orgresearchgate.net.

For example, a non-doped OLED using a PI-based AIE emitter (mTPE-PPI) displayed deep-blue light with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.09) and a maximum EQE of 2.30% rsc.org. An analogous device with a related compound featuring two PI groups (mTPE-DPI) achieved a higher EQE of 3.69% rsc.orgresearchgate.net. Performance was further enhanced through doping, with the mTPE-DPI-doped device realizing a deep-blue emission (CIE: 0.15, 0.10) and a maximum EQE of 5.52% rsc.orgresearchgate.net. In the realm of PhOLEDs, devices using PI derivatives as host materials for blue phosphors have achieved external quantum efficiencies greater than 20% rsc.org. Another study reported a red PhOLED with a PI-based host that exhibited a peak efficiency of 15.9% and a very low turn-on voltage of 2.8 V researchgate.net.

Table 1: Performance of Selected OLEDs Based on this compound Derivatives

Device TypeRole of PI DerivativeMax. EQE (%)CIE Coordinates (x, y)Emission Color
Non-doped OLEDEmitter (mTPE-PPI)2.30%(0.15, 0.09)Deep-Blue
Non-doped OLEDEmitter (mTPE-DPI)3.69%(0.15, 0.14)Blue
Doped OLEDEmitter (mTPE-DPI)5.52%(0.15, 0.10)Deep-Blue
Phosphorescent OLEDHost>20%N/ABlue
Red Phosphorescent OLEDHost15.9%N/ARed

Dye-Sensitized Solar Cells (DSSCs)

Beyond light emission, this compound derivatives have been explored for their potential in energy conversion, specifically as components in Dye-Sensitized Solar Cells (DSSCs).

Role as Sensitizers in Photoenergy Conversion

In DSSCs, a sensitizer (B1316253) (dye) absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the flow of electric current. A series of organic dyes based on this compound chromophores have been developed and characterized for this purpose acs.org. These PI-based dyes serve as the primary component for light harvesting and charge separation. DSSCs fabricated using these compounds as sensitizers have demonstrated good power conversion efficiencies, ranging from 2.95% to 4.68%, which corresponds to 45–70% of the efficiency of a standard N719 ruthenium-based dye under similar conditions acs.org.

Impact on Charge Recombination and Separation in DSSCs

Studies have shown that incorporating arylamine moieties into the this compound structure can retard the charge recombination between electrons in the TiO2 and the oxidized dye molecules acs.org. This structural modification helps to prolong the lifetime of the separated charges, increasing the likelihood of electron collection. Furthermore, in certain PI-based covalent organic frameworks (COFs), the structure promotes the continuous separation and transfer of the photoexcited electron-hole pair, which is beneficial for photocatalytic applications and demonstrates the moiety's inherent charge separation capabilities researchgate.net. The strategic design of PI-based sensitizers, therefore, plays a crucial role in minimizing "kinetic redundancy," ensuring that charge separation kinetics are sufficiently fast to outcompete decay and recombination pathways, thereby optimizing device performance nih.gov.

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compoundThis compound
PIPhenanthro[9,10-d]imidazole
TPETriphenylethylene
mTPE-PPI(E)-1-(4-(1,2,2-triphenylvinyl)phenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole
mTPE-DPI1,3-bis(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-5-(1,2,2-triphenylvinyl)benzene
N719Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium(II)
TiO2Titanium dioxide

Non-Linear Optical (NLO) Materials and Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response of a material is related to its molecular hyperpolarizability, which can be enhanced by intramolecular charge transfer (ICT). Imidazole (B134444) derivatives, in general, are known to be NLO-active due to the facilitation of ICT resulting from a narrow energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) niscpr.res.in.

In the context of this compound, the core structure provides a conjugated system that can be functionalized to enhance its NLO properties. The introduction of electron-donating and electron-accepting groups can modulate the ICT characteristics and, consequently, the NLO response. While specific NLO coefficient data for the parent this compound is not extensively documented in the provided search results, the general principles of NLO materials suggest its potential. For instance, computational studies on related imidazole compounds have shown that a smaller HOMO-LUMO gap correlates with increased NLO activity niscpr.res.in. The design of donor-π-acceptor systems based on the phenanthroimidazole scaffold is a promising strategy for developing new NLO materials researchgate.netsemanticscholar.orgrsc.org.

Table 1: Calculated Energy Levels of a Related Imidazole Derivative

PropertyValue (eV)
HOMO Energy5.9636
LUMO Energy2.4857
HOMO-LUMO Gap3.4788

Data derived from quantum chemical calculations on (E)-1-(1H-imidazol-1-yl) niscpr.res.in.

Aggregation-Induced Emission (AIE) Properties in Optoelectronic Applications

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation nih.gov. This property is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The AIE effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Derivatives of this compound have been shown to exhibit AIE properties, making them valuable for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. For example, a phenanthro[9,10-d]imidazole derivative known as DIPIP displays AIE characteristics in aqueous solutions and has been utilized as a fluorescent probe nih.gov. The design of donor-π-acceptor molecules based on imidazole has also led to the development of dyes with AIE behavior researchgate.netsemanticscholar.orgrsc.org.

Several studies have synthesized and characterized novel phenanthroimidazole derivatives that demonstrate significant AIE activity. For instance, tetraphenylethylene-substituted phenanthroimidazole derivatives have shown obvious AIE properties with high photoluminescence quantum yields (PLQY) in the film state researchgate.net. The emission characteristics of these materials can be tuned, with some exhibiting blue or green emission in the solid state researchgate.net.

Table 2: AIE Properties of Selected Imidazole-Based Dyes in Dioxane/Water Mixtures

CompoundEmission Intensity Increase (vs. pure dioxane)
Dye 2b~5 times
Dye 2c~3 times
Dye 2d~3 times

Data from a study on imidazole-based donor-π-acceptor dyes in a dioxane:water (10:90) mixture semanticscholar.orgrsc.org.

The AIE properties of phenanthroimidazole derivatives, combined with their potential for high quantum yields and good thermal stability, make them promising candidates for use as emitters in non-doped OLEDs rsc.orgrsc.org.

Integration into Covalent Organic Frameworks (COFs) for Optoelectronic Functions

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. The incorporation of photoactive building blocks into COF structures allows for the development of materials with tailored optoelectronic properties for applications such as photocatalysis and sensing.

The rigid and planar structure of the this compound moiety makes it an excellent candidate for constructing robust and functional COFs scispace.com. Researchers have successfully synthesized phenanthroimidazole-based COFs, demonstrating their potential in optoelectronic applications scispace.comchemrxiv.org.

In one study, two phenanthroimidazole-based COFs, PIm-COF1 (with an imine linkage) and PIm-COF2 (with a β-ketoenamine-linkage), were synthesized scispace.comchemrxiv.org. Both materials exhibited significant optical properties. PIm-COF2, in particular, showed an enhanced donor-acceptor effect, leading to broadened visible light absorption, a narrowed optical band gap, and accelerated charge separation and transfer scispace.com. These properties resulted in a substantially higher photocatalytic performance for the hydrogen evolution reaction (HER) compared to PIm-COF1 scispace.comchemrxiv.org.

Table 3: Photocatalytic Hydrogen Evolution Rate of Phenanthroimidazole-Based COFs

MaterialLinkage TypeAverage Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹)
PIm-COF1Imine358.5
PIm-COF2β-ketoenamine7417.5

Data from a study on phenanthroimidazole-based COFs for photocatalytic hydrogen evolution scispace.comchemrxiv.org.

The successful integration of the this compound unit into COF architectures paves the way for the rational design of novel organic semiconductors with excellent optical and electronic properties for a variety of optoelectronic functions scispace.com.

Applications in Chemical and Biological Sensing

Design Principles for Fluorescent and Colorimetric Sensors

The design of sensors based on the 1H-Phenanthro[9,10-d]imidazole core involves strategic chemical modifications to control its optical response upon interaction with a specific analyte. nih.gov The fundamental principle lies in coupling the phenanthroimidazole unit, which acts as a fluorophore and often an electron donor, with a specific recognition site (receptor) for the target analyte. wku.edumdpi.com

The sensing mechanism is typically governed by photophysical processes such as:

Photoinduced Electron Transfer (PET): An electron transfer process between the fluorophore and the receptor that can be inhibited or induced by the analyte, leading to a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): The analyte binding alters the electron distribution within the sensor molecule, causing a shift in the absorption or emission wavelength. nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET): Energy transfer between two chromophores, where the efficiency is altered by the analyte's presence. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): Analyte interaction can facilitate or hinder proton transfer within the molecule in its excited state, changing the fluorescence properties. nih.govresearchgate.net

By pairing the electron-rich phenanthroimidazole core with electron-deficient groups like pyridine (B92270) or incorporating specific binding moieties, chemists can create donor-acceptor structures tailored to detect a wide range of analytes, including metal ions, anions, and biomolecules. wku.edudigitellinc.com

Detection of Metal Ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺)

Phenanthroimidazole derivatives have been extensively developed for the detection of various metal ions that are significant in biological and environmental systems.

The primary mechanism for metal ion detection is chelation, where the sensor molecule binds to the metal ion through specific donor atoms (like nitrogen or oxygen). This binding event triggers a change in the sensor's electronic properties, resulting in a measurable optical signal.

Fluorescence Enhancement ("Turn-On"): In many cases, the free sensor molecule exhibits weak fluorescence due to a PET process that quenches its emission. Upon binding a metal ion like Cu²⁺ or Hg²⁺, this PET process is inhibited, causing a significant increase in fluorescence intensity. nih.govresearchgate.net For instance, a sensor for Cu²⁺ incorporated naphthalimide and piperazine (B1678402) units; binding to Cu²⁺ enhanced the emission by approximately 3.2-fold. nih.gov Another probe for Hg²⁺ showed an 88-fold fluorescence enhancement upon binding the ion, attributed to a spirolactam ring-opening mechanism. researchgate.net

Fluorescence Quenching ("Turn-Off"): Conversely, the interaction with a metal ion can induce or enhance a quenching pathway. A sensor designed for Cu²⁺, featuring a N,N-bis(pyridin-2-ylmethyl)benzenamine binding group, demonstrated sensitive fluorescence quenching upon chelation. mdpi.com This occurs because the newly formed complex facilitates an efficient electron transfer process that deactivates the fluorophore's excited state. mdpi.com

A crucial aspect of sensor design is achieving high selectivity for the target ion over other coexisting ions and a low detection limit for sensitive measurements. Researchers have successfully developed phenanthroimidazole-based sensors with excellent performance for various metal ions. For example, a "turn-on" sensor for Cu²⁺ was selective against other paramagnetic ions like Mn²⁺, Fe³⁺, and Co²⁺. nih.gov Another probe for Cu²⁺ showed minimal interference from other common metal ions. mdpi.com Similarly, sensors for Hg²⁺ have demonstrated high selectivity over a range of other heavy and transition metal ions. researchgate.net

AnalyteSensing MechanismDetection Limit (LOD)Reference
Cu²⁺Fluorescence Enhancement ("Turn-On")6.5 x 10⁻⁷ M (0.65 µM) nih.gov
Cu²⁺Fluorescence Enhancement ("Turn-On")37.69 nM researchgate.net
Cu²⁺Fluorescence Quenching ("Turn-Off")2.77 x 10⁻⁸ M (27.7 nM) mdpi.com
Hg²⁺Fluorescence Enhancement ("Turn-On")0.13 µM researchgate.net
Hg²⁺Fluorescence Enhancement ("Turn-On")45.76 nM researchgate.net
Hg²⁺Ratiometric Response0.167 nM scholaris.ca

Sensing of Anions (e.g., Cyanide)

The versatility of the phenanthroimidazole scaffold extends to the detection of anions. For cyanide (CN⁻) detection, sensors have been designed where the anion's nucleophilic nature is exploited.

One strategy involves a phenanthroimidazole–indolium conjugate. The cyanide anion performs a nucleophilic attack on the electron-deficient indolium part of the probe. rsc.org This reaction disrupts the molecule's internal charge transfer (ICT) system, leading to distinct and rapid changes in both color and fluorescence, allowing for dual-channel detection. rsc.org Another approach uses a phenanthroimidazole derivative that, upon binding CN⁻, forms a cyanohydrin, which quenches the sensor's fluorescence. rsc.org This process has been shown to be reversible; the cyanohydrin adduct can then be used to detect Hg²⁺ ions, demonstrating the potential for creating multi-analyte sensors. rsc.org

AnalyteSensing MechanismDetection Limit (LOD)Reference
CN⁻Fluorescence Quenching (Cyanohydrin formation)0.8 µM rsc.org
CN⁻Colorimetric & Fluorescence (Nucleophilic Attack)26 nM rsc.org

Detection of Biomolecules and Other Analytes in Biological Environments

The ability to function in aqueous media and at physiological pH makes phenanthroimidazole-based sensors highly suitable for biological applications, including the detection of important biomolecules and real-time imaging in living cells.

Sensors have been developed for specific biomolecules such as hydrogen sulfide (B99878) (H₂S) and selenocysteine (B57510) (Sec). rsc.orgresearchgate.net For instance, a fluorescence "turn-on" chemosensor was constructed for imaging H₂S in living cells. rsc.org Similarly, probes have been designed to detect selenocysteine with high selectivity and sensitivity, enabling its visualization within cellular environments. researchgate.net

Furthermore, the utility of these sensors for monitoring metal ions within a biological context has been demonstrated. A "turn-on" sensor for Cu²⁺ was successfully used to detect the ion in live human cervical (HeLa) cancer cells. nih.gov Another dual-responsive sensor was capable of imaging both pH fluctuations and Cu²⁺ levels in HeLa cells, highlighting its potential for monitoring multiple physiological parameters simultaneously. researchgate.net

Practical Applications of this compound-Based Sensors (e.g., environmental monitoring, food analysis)

The high sensitivity and selectivity of these optical sensors translate into practical applications for monitoring analytes in complex real-world samples. nih.govresearchgate.net

Environmental Monitoring: Phenanthroimidazole-based probes have been applied to the detection of toxic metal ions like cyanide and mercury in water samples. nih.govrsc.org A sensor for cyanide was successfully tested in simulated wastewater, and a probe for Hg²⁺ was used to analyze real environmental water samples, demonstrating their potential for practical pollution monitoring. researchgate.netrsc.org

Food Analysis and Safety: The control of ingredients and contaminants in food is crucial for public health. A highly sensitive fluorescent probe was developed for the detection of the pharmaceutical metronidazole, a compound whose levels must be controlled in food products, achieving a detection limit of 2.44 nM in pharmaceutical tablets. nih.gov

Biological Sample Analysis: Beyond cell imaging, these sensors have been used for quantitative analysis in biological fluids. A dual-responsive sensor for Cu²⁺ was successfully used to detect the ion in chicken blood, demonstrating its capability to function in complex biological matrices. researchgate.net

The development of paper-based sensor strips coated with these probes further enhances their practicality, enabling rapid, on-site, and visual detection of analytes without the need for sophisticated instrumentation. nih.gov

Theoretical and Mechanistic Studies in Biological and Medicinal Chemistry Contexts

Molecular Docking Studies for Elucidating Biological Interactions

Molecular docking simulations have been extensively used to predict and analyze the binding modes of 1H-Phenanthro[9,10-d]imidazole derivatives with various biological macromolecules. These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

For instance, in the context of Alzheimer's disease, docking studies have been performed to investigate the interactions of these compounds with key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These simulations have revealed that the planar phenanthroimidazole core can engage in π-π stacking and hydrophobic interactions within the enzyme's active site. researchgate.net For example, a superposition of a synthesized derivative with a known inhibitor in the ligand-binding pocket of AChE demonstrated the potential for these compounds to act as effective inhibitors. researchgate.net

Furthermore, molecular docking has been employed to study the interaction of this compound derivatives with DNA. researchgate.net A study on a naphthalimide-phenanthroimidazole conjugate showed a good docking score with calf thymus DNA (ct-DNA), suggesting that the compound interacts significantly with DNA, potentially through groove binding and partial intercalation. researchgate.net Another computational study investigated the binding of derivatives with human topoisomerase II alpha, a key enzyme in DNA replication, providing insights into their potential as anticancer agents. researchgate.net

In the development of fluorescent probes, docking simulations have been used to predict the binding affinity of this compound derivatives to proteins like human serum albumin (HSA) and Concanavalin A. mdpi.comnih.gov For 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), AutoDock simulations showed the highest probability of binding affinity in the active site of Concanavalin A, specifically with the amino acid residue LYS116. nih.gov

Table 1: Examples of Molecular Docking Studies of this compound Derivatives

Derivative/Compound Biological Target Key Findings
Substituted this compound Acetylcholinesterase (AChE) Potential for π-π and hydrophobic interactions within the active site. researchgate.net
Naphthalimide-phenanthro[9,10-d]imidazole conjugate Calf Thymus DNA (ct-DNA) Good docking score, suggesting groove binding and partial intercalation. researchgate.net
Substituted this compound Human Topoisomerase II alpha Insights into binding interactions for potential anticancer activity. researchgate.net
4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) Concanavalin A High binding affinity in the active site with LYS116. nih.gov

Mechanistic Investigations of Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several derivatives of this compound have been synthesized and evaluated as inhibitors of these enzymes. researchgate.net

Kinetic and computational studies have been employed to understand the mechanism of inhibition. The general mechanism often involves the inhibitor binding to the active site of the cholinesterase, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. nih.gov For this compound derivatives, molecular docking studies suggest that the planar aromatic structure of the phenanthroimidazole core plays a crucial role in binding to the active site gorge of AChE and BuChE through hydrophobic and π-π stacking interactions. researchgate.net The substituents on the phenanthroimidazole scaffold can further enhance binding affinity and selectivity.

A study on a series of this compound derivatives showed potent inhibitory activity against both AChE and BuChE, highlighting them as multi-target-directed agents for Alzheimer's disease. researchgate.net The development of such multi-target inhibitors is a promising approach, as Alzheimer's disease is a multifactorial disorder. researchgate.net

Studies on Anti-Aggregation Mechanisms (e.g., Aβ1-42 aggregation relevant to Alzheimer's disease)

The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ1-42 fragment, is a central event in the pathology of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. nih.gov Compounds that can inhibit or modulate Aβ aggregation are therefore of significant therapeutic interest.

Derivatives of this compound have been investigated for their ability to inhibit self-mediated and metal-induced Aβ1-42 aggregation. researchgate.net The proposed mechanism for their anti-aggregation activity involves the planar phenanthroimidazole core interacting with the Aβ peptide, likely through hydrophobic and aromatic interactions, thereby disrupting the intermolecular forces that drive aggregation.

Some derivatives have shown the ability to not only inhibit the formation of new fibrils but also to disaggregate pre-formed Aβ fibrils. researchgate.net This dual action is particularly advantageous for therapeutic intervention. The presence of metal ions, such as copper and zinc, can promote Aβ aggregation. Certain this compound derivatives have demonstrated the ability to inhibit metal-induced Aβ aggregation, suggesting a potential metal-chelating mechanism may also be involved. researchgate.net

Antioxidant Activity Investigations from a Chemical Perspective

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a significant contributing factor to the pathogenesis of neurodegenerative diseases like Alzheimer's. researchgate.net Molecules with antioxidant properties can help to mitigate this damage.

Several this compound derivatives have been synthesized and their antioxidant activities have been evaluated. researchgate.netresearchgate.net The chemical basis for the antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The phenanthroimidazole scaffold, with its extended π-system, can stabilize the resulting radical species.

Studies on phenanthroimidazole-imine derivatives have demonstrated their antioxidant behavior, with ascorbic acid used as a standard for comparison. researchgate.net The antioxidant capacity can be influenced by the nature and position of substituents on the phenanthroimidazole core. These findings suggest that the this compound scaffold can be a valuable platform for developing multifunctional agents that combine cholinesterase inhibition, anti-Aβ aggregation, and antioxidant properties for the treatment of Alzheimer's disease. researchgate.net

Theoretical Design and Properties of Fluorescent Markers for Bioimaging Applications

The unique photophysical properties of the this compound core have made it an attractive building block for the design of fluorescent probes for bioimaging applications. mdpi.comrsc.org Theoretical calculations, particularly using density functional theory (DFT), have been instrumental in understanding and predicting the electronic and optical properties of these molecules. mdpi.comnih.gov

These studies have shown that the absorption and emission properties of phenanthroimidazole derivatives can be tuned by introducing different functional groups. mdpi.com For example, the introduction of an aldehyde group can lead to a bathochromic (red) shift in both absorption and emission spectra, which is attributed to intramolecular charge transfer (ICT) from the electron-rich phenanthroimidazole moiety to the electron-deficient aldehyde group. mdpi.com

Theoretical calculations have also been used to predict properties such as Stokes' shift, fluorescence quantum yield, and fluorescence lifetime. nih.gov A large Stokes' shift is a desirable characteristic for fluorescent probes as it minimizes self-quenching. The 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) dye, for instance, was shown through both experimental and theoretical studies to possess a large Stokes' shift and high fluorescence quantum yield. nih.gov

The design of these fluorescent markers often involves creating a planar and symmetric molecular architecture, which favors the absorption of light. mdpi.com The phenanthroimidazole unit has been identified as an excellent building block for achieving blue emission and for tuning carrier injection properties in light-emitting materials. rsc.org

Structure-Activity Relationship (SAR) from a Mechanistic and Computational Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been conducted to optimize their cytotoxic, enzyme inhibitory, and other biological activities. ijcce.ac.ir

Computational approaches play a significant role in modern SAR studies. By analyzing the docked poses of different derivatives in the active site of a target protein, researchers can rationalize the observed activity trends. For example, in a study of 2-aryl-1H-phenanthro[9,10-d]imidazoles as cytotoxic agents, it was found that the incorporation of polar groups containing nitrogen or oxygen, such as N-acetyl or nitro groups, at the para or meta positions of the phenyl ring significantly enhanced cytotoxicity against certain cancer cell lines. ijcce.ac.ir

These findings can be rationalized from a mechanistic perspective. The introduction of such groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets through hydrogen bonding or electrostatic interactions. Computational studies can help to visualize and quantify these interactions, providing a more detailed understanding of the SAR.

Furthermore, SAR studies have been applied to the development of these compounds as topoisomerase inhibitors. researchgate.net By systematically modifying the structure and evaluating the effect on enzyme inhibition and DNA binding, researchers can identify the key structural features required for potent activity.

Future Directions and Emerging Research Avenues for 1h Phenanthro 9,10 D Imidazole

Development of Next-Generation Materials with Tunable Properties

The 1H-phenanthro[9,10-d]imidazole core is an exceptional platform for developing next-generation organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). Future research is increasingly focused on the rational design of derivatives with finely tunable electronic and optical properties. The phenanthroimidazole unit has been identified as an excellent building block for adjusting carrier injection and transport properties, as well as for achieving efficient blue emission, a key challenge in display technology. chemrxiv.org

By strategically introducing various substituent groups at different positions on the phenanthroimidazole skeleton, researchers can modulate key characteristics such as triplet energy levels, charge mobility, and emission wavelengths. For instance, incorporating bulky substituents can help maintain high triplet energies in the solid state by preventing detrimental π-π stacking, which is crucial for hosting blue phosphorescent emitters. rsc.org A series of phenanthrene (B1679779) derivatives with fused imidazole (B134444) rings have been shown to be suitable host materials for blue phosphors due to their high triplet energies and conductivity, leading to blue phosphorescent OLEDs with external quantum efficiencies exceeding 20%. rsc.org

Future work will likely involve computational modeling to predict the effects of different functional groups, enabling the targeted synthesis of materials with optimized performance. The goal is to create a library of phenanthroimidazole-based compounds where properties like emission color, charge-carrier mobility, and thermal stability can be precisely controlled, paving the way for their use in advanced displays, solid-state lighting, and other optoelectronic devices.

Interactive Data Table: Properties of Phenanthro[9,10-d]imidazole Derivatives

DerivativeKey Functional Group(s)Observed Property/ApplicationKey Finding
BPPIBiphenyl and PhenanthroimidazoleBlue Light Emitter for OLEDsExcellent building block for tuning carrier injection and achieving efficient blue emission. chemrxiv.org
Aryl-Substituted PhenanthroimidazolesBulky aryl groupsHigh Triplet Energy Host MaterialsBulky groups retain high triplet energies in the solid state, enabling efficient blue phosphorescent OLEDs. rsc.org
PK-Series (PK1, PK2, PK3)Formyl group, Rhodanine-3-acetic acidFluorescent ProbesFunctional groups induce a bathochromic shift in absorption/emission, enhancing cell staining potential.

Advanced Sensor Architectures and Multifunctional Probes

The inherent fluorescence of the this compound scaffold makes it a versatile platform for the design of advanced optical sensors and multifunctional probes. rsc.org Future research is moving beyond simple "on-off" sensors towards more complex architectures capable of sequential detection, ratiometric sensing, and real-time imaging in biological systems.

Different strategies are employed to modify the phenanthroimidazole core so that its optical properties change upon interaction with a specific analyte. rsc.org These sensing responses often involve photophysical processes such as:

Photoinduced Electron Transfer (PET)

Intramolecular Charge Transfer (ICT)

Excited-State Intramolecular Proton Transfer (ESIPT)

Förster Resonance Energy Transfer (FRET)

Recent advancements have demonstrated the potential of these derivatives in creating highly selective and sensitive probes. For example, a conjugated polymer (PIPF) derived from phenanthroimidazole was developed as a fluorescent "off-on" probe for the detection of trivalent chromium (Cr³⁺) with a detection limit as low as 0.073 μM. rsc.org Another study showcased a probe exhibiting aggregation-induced emission (AIE) for the sequential "on-off-on" detection of silver (Ag⁺) and thiocyanate (B1210189) (SCN⁻) ions, which was successfully applied in living cells. nih.gov

The development of multifunctional probes is another exciting frontier. Researchers are designing phenanthroimidazole derivatives that can not only detect specific analytes but also perform other functions, such as acting as therapeutic agents or imaging agents for biological structures. For instance, new derivatives have been investigated as fluorescent probes for cellular imaging, demonstrating the ability to effectively stain live cells.

The next generation of phenanthroimidazole-based sensors will likely feature enhanced water solubility for biological applications, near-infrared (NIR) emission to allow for deeper tissue imaging, and integration with nanomaterials to create hybrid sensing platforms with unprecedented sensitivity and selectivity.

Interactive Data Table: Phenanthro[9,10-d]imidazole-Based Sensors

Probe Name/TypeTarget Analyte(s)Sensing MechanismDetection LimitKey Application
PIPF Conjugated PolymerCr³⁺Fluorescent "Off-On"0.073 μMEnvironmental monitoring. rsc.org
DIPIP AIE ProbeAg⁺ and SCN⁻Sequential "On-Off-On"74.5 nM (Ag⁺), 7.8 nM (SCN⁻)Detection in water and smoker saliva samples; live cell imaging. nih.gov
FPINanoparticulate ZnOPhotoelectron Transfer (PET)Not specifiedSensing of nanoparticles.

Exploration of Novel Photochemical Transformations and π-Expanded Heterocycles

A significant and promising research avenue involves using this compound as a precursor for synthesizing larger, π-expanded polycyclic aromatic hydrocarbons (PAHs) and heterocycles through novel photochemical reactions. These extended π-systems are of great interest for their unique electronic properties and potential applications in advanced materials.

A key discovery in this area is the swift, high-yielding photochemical conversion of phenanthro[9,10-d]imidazoles bearing a 2-halogenoaryl substituent into phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridines. scispace.com This intramolecular direct arylation reaction proceeds without the need for a sensitizer (B1316253) or a base, making it an efficient and clean synthetic method. scispace.com The reaction is tolerant of a wide variety of electron-donating and electron-withdrawing substituents, as well as various heterocyclic units. scispace.com

The mechanism is believed to operate via an Sʀɴ1 pathway, involving the formation of a radical anion as a critical step. scispace.com This photochemical strategy has been successfully used to synthesize large conjugated systems containing 13 and even 17 rings. scispace.com A crucial outcome of this transformation is the dramatic change in photophysical properties: while the precursor phenanthroimidazoles are often weakly fluorescent, the resulting π-expanded products are strong blue-emitters, exhibiting intense fluorescence in both solution and the solid state. scispace.com

Future research will likely explore the scope of this photochemical cyclization further, using different halogenated aryl groups and other leaving groups to create an even wider array of novel, complex π-systems. The unique photophysical properties of these new heterocycles could be harnessed for applications in fields such as organic electronics, photovoltaics, and bio-imaging.

Integration into Complex Supramolecular Systems and Advanced Frameworks

The rigid and planar structure of this compound, combined with its versatile synthetic handles, makes it an ideal building block (or "tecton") for constructing complex, higher-order architectures such as supramolecular assemblies, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

Supramolecular Systems: Researchers are exploring the self-assembly of phenanthroimidazole derivatives into well-defined superstructures. For example, a π-conjugated molecule combining naphthalene (B1677914) and phenanthroimidazole units has been shown to self-assemble into various morphologies with tunable, multiple fluorescence outputs simply by varying the solvent polarity. rsc.org This assembly-induced emission can generate blue, green, yellow, and even white light. rsc.org Such self-assembled systems hold promise for creating artificial light-harvesting systems, where the phenanthroimidazole-based assembly acts as an energy donor. rsc.org

Advanced Frameworks: The incorporation of the phenanthroimidazole moiety into porous crystalline frameworks is a rapidly emerging field. Recently, the first examples of phenanthroimidazole-based COFs (PIm-COFs) have been reported. chemrxiv.org These materials integrate the excellent optical properties of the phenanthroimidazole unit into a stable, porous, and crystalline 2D structure. scispace.com By choosing different chemical linkages (e.g., imine vs. β-ketoenamine), researchers can tune the electronic properties of the framework. For instance, a β-ketoenamine-linked COF exhibited a strong donor-acceptor effect, leading to broadened visible light absorption and accelerated charge separation, which resulted in a 20-fold enhancement in photocatalytic hydrogen evolution compared to its imine-linked counterpart. chemrxiv.org Furthermore, these functional frameworks can act as multi-responsive fluorescent sensors for detecting ions like Cu²⁺, Al³⁺, and PO₄³⁻. researcher.life

The future in this area will focus on designing phenanthroimidazole-based linkers to create MOFs and COFs with tailored pore environments and functionalities for applications in gas storage, catalysis, chemical separations, and advanced sensing.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-phenanthro[9,10-d]imidazole derivatives?

  • Answer : The synthesis of this compound derivatives typically involves one-pot condensation reactions under microwave-assisted, solvent-free conditions to improve efficiency and yield . For example, bromination of 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole in acetic acid introduces functional groups at specific positions (e.g., 2-bromo substitution) . Structural confirmation is achieved via NMR, mass spectrometry, and X-ray crystallography (e.g., methanol solvate structures resolved at 295 K) .

Q. How are structural and electronic properties of this compound derivatives characterized?

  • Answer : X-ray crystallography is critical for resolving molecular conformations, such as planar geometry and solvate interactions . Spectroscopic techniques (UV-vis, fluorescence) quantify photophysical properties, including absorption maxima (e.g., ~350–400 nm) and emission wavelengths. Computational methods like TDDFT validate charge-transfer characteristics and excited-state behavior, which correlate with experimental results in dye-sensitized solar cells (DSSCs) .

Advanced Research Questions

Q. How can this compound-based covalent organic frameworks (COFs) enhance photocatalytic hydrogen evolution (HER)?

  • Answer : Incorporating this compound into COFs (e.g., PIm-COF2) improves visible-light absorption and charge separation via donor-acceptor interactions. The β-ketoenamine linkage and enol-keto tautomerism reduce the optical bandgap (e.g., ~2.1 eV) and enhance charge transfer, achieving an apparent quantum efficiency (AQE) of 2.52% for HER . Stability is ensured by 2D crystalline porous structures, which facilitate interactions with aqueous solutions .

Q. What strategies optimize electroluminescence efficiency in OLEDs using this compound derivatives?

  • Answer : Hybridized local and charge-transfer (HLCT) materials, such as TPA-PPI, balance singlet-triplet exciton utilization by enabling reverse intersystem crossing (RISC). Molecular design (e.g., spiro-acridine donors) enhances horizontal orientation, improving external quantum efficiency (EQE) up to 13% in non-doped devices . Förster resonance energy transfer (FRET) between host and guest molecules further reduces efficiency roll-off .

Q. How do molecular docking studies predict DNA interaction mechanisms of this compound derivatives?

  • Answer : Docking simulations (e.g., with DNA duplex d(CGCGAATTCGCG)₂) identify preferential binding to A-T-rich minor grooves via non-covalent interactions. Binding free energy (ΔG) calculations reveal stronger affinity for adenine-thymine sequences, validated by conformational changes in the ligand-DNA complex . Experimental circular dichroism (CD) and UV-vis titration corroborate groove-binding modes and stabilization effects .

Q. What role do this compound derivatives play in reducing charge recombination in DSSCs?

  • Answer : Arylamine substituents on the phenanthroimidazole core suppress electron-hole recombination by passivating TiO₂ surface traps, improving electron injection efficiency. Hydrophobic alkyl chains (e.g., dodecanyl) reduce dark current, enhancing device performance to ~70% of N719 dye benchmarks . Transient absorption spectroscopy quantifies charge-separation lifetimes, correlating with photovoltaic outcomes .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing this compound-based COFs?

  • Answer : Solvothermal synthesis under inert conditions (e.g., mesitylene/dioxane mixtures at 120°C for 72 hours) ensures crystallinity. Post-synthetic activation (e.g., supercritical CO₂ drying) maintains porosity for applications like iodine adsorption (e.g., 3.2 g/g capacity) . Characterization via PXRD, BET surface area analysis, and FT-IR confirms structural integrity .

Q. How are stability and degradation pathways of this compound derivatives assessed in optoelectronic devices?

  • Answer : Accelerated aging tests under continuous illumination (e.g., 1000 cd/m² for 500 hours) measure luminance decay. Thermogravimetric analysis (TGA) confirms thermal stability (>300°C), while XPS identifies oxidative degradation at nitrogen/imidazole sites .

Data Contradictions and Validation

  • DNA Binding vs. Photocatalytic Activity : While groove-binding studies focus on biological applications, the planar aromatic system also enables charge transfer in COFs . These dual functionalities require context-specific characterization to avoid misinterpretation.
  • Synthetic Yields : Microwave-assisted methods report higher yields (>85%) compared to traditional reflux (~60%), necessitating protocol standardization for comparative studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.